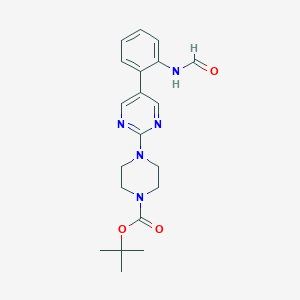![molecular formula C11H9ClN2O5S B15215491 3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy- CAS No. 823220-26-4](/img/structure/B15215491.png)
3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a sulfonylmethyl group, and a N-hydroxyisoxazole-3-carboxamide moiety. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 4-chlorophenylsulfonylmethyl intermediate: This step involves the reaction of 4-chlorobenzene with sulfonyl chloride in the presence of a base such as pyridine to form 4-chlorophenylsulfonyl chloride. This intermediate is then reacted with a suitable methylating agent to form the 4-chlorophenylsulfonylmethyl intermediate.
Cyclization to form the isoxazole ring: The 4-chlorophenylsulfonylmethyl intermediate is then subjected to cyclization with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the isoxazole ring.
Formation of the N-hydroxyisoxazole-3-carboxamide: The final step involves the reaction of the isoxazole intermediate with a suitable carboxylating agent, such as carbon dioxide, to form the N-hydroxyisoxazole-3-carboxamide moiety.
Industrial Production Methods
Industrial production of 5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the sulfonyl or chlorophenyl groups can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their function through allosteric interactions. The exact molecular pathways involved depend on the specific biological context and the target of interest.
類似化合物との比較
Similar Compounds
5-((4-Chlorophenyl)sulfonyl)-N-hydroxyisoxazole-3-carboxamide: Similar structure but lacks the methyl group.
5-(((4-Methylphenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide: Similar structure but has a methyl group instead of a chlorophenyl group.
5-(((4-Bromophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide: Similar structure but has a bromophenyl group instead of a chlorophenyl group.
Uniqueness
5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can impart specific biological activities and chemical reactivity
特性
CAS番号 |
823220-26-4 |
|---|---|
分子式 |
C11H9ClN2O5S |
分子量 |
316.72 g/mol |
IUPAC名 |
5-[(4-chlorophenyl)sulfonylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O5S/c12-7-1-3-9(4-2-7)20(17,18)6-8-5-10(14-19-8)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
InChIキー |
OOHMVOCLYWZBGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CC(=NO2)C(=O)NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)
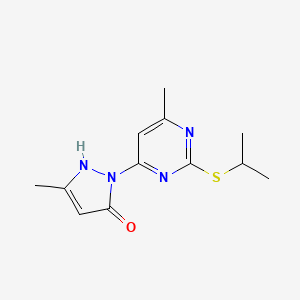

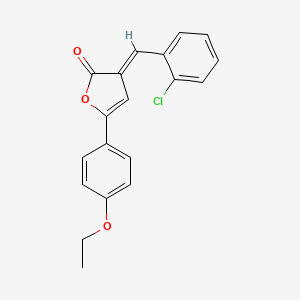
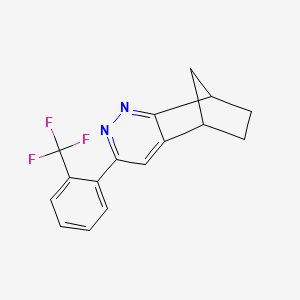
![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)
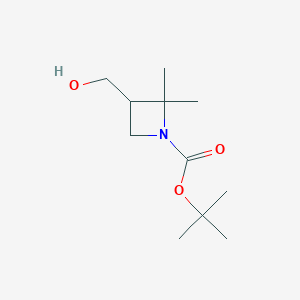
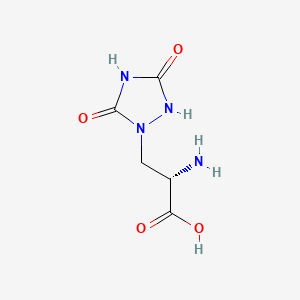


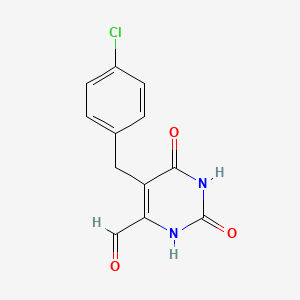
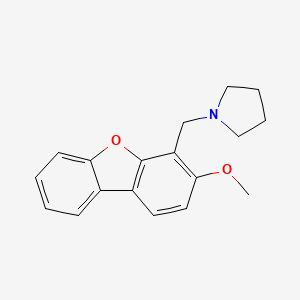
![2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15215504.png)
